Cas no 699-11-6 (N-(2-Bromoethyl)-aniline)

N-(2-Bromoethyl)-aniline is a brominated aromatic amine compound with the molecular formula C8H10BrN. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both a reactive bromoethyl group and an aniline moiety allows for further functionalization, enabling the construction of complex molecular frameworks. Its stability under controlled conditions and well-defined reactivity make it a valuable reagent for nucleophilic substitution and cross-coupling reactions. The compound is typically handled under inert conditions due to its sensitivity to moisture and light. Proper storage and handling are essential to maintain its purity and reactivity for synthetic applications.
N-(2-Bromoethyl)-aniline structure
N-(2-Bromoethyl)-aniline structure
Product Name:N-(2-Bromoethyl)-aniline
CAS No:699-11-6
MF:C8H10BrN
MW:200.075701236725
CID:1740094
PubChem ID:13868
Update Time:2025-05-21

N-(2-Bromoethyl)-aniline Chemical and Physical Properties

Names and Identifiers

    • N-(2-Bromoethyl)-aniline
    • N-(2-Bromoethyl)aniline
    • AI3-52956
    • Benzenamine, N-(2-bromoethyl)-
    • CS-0367699
    • UNII-XG5YZQ6RPR
    • AKOS002391980
    • 699-11-6
    • EINECS 211-827-3
    • XG5YZQ6RPR
    • DTXCID40142670
    • N-(2-BROMOETHYL)BENZENAMINE
    • SCHEMBL2005814
    • AQRDPQOVPUDAQO-UHFFFAOYSA-N
    • DTXSID90220179
    • NS00036979
    • Inchi: 1S/C8H10BrN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2
    • InChI Key: AQRDPQOVPUDAQO-UHFFFAOYSA-N
    • SMILES: BrCCNC1C=CC=CC=1

Computed Properties

  • Exact Mass: 198.9997
  • Monoisotopic Mass: 198.999662
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 79.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12

Experimental Properties

  • Density: 1.443
  • Boiling Point: 280°Cat760mmHg
  • Flash Point: 123.2°C
  • PSA: 12.03

N-(2-Bromoethyl)-aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438369-1g
N-(2-bromoethyl)aniline
699-11-6 95+%
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¥1743.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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699-11-6 95+%
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Crysdot LLC
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Additional information on N-(2-Bromoethyl)-aniline

N-(2-Bromoethyl)-aniline (CAS No. 699-11-6): A Comprehensive Guide to Properties and Applications

N-(2-Bromoethyl)-aniline (CAS 699-11-6) is an important organic compound that has garnered significant attention in the field of chemical synthesis and pharmaceutical research. This aromatic amine derivative, characterized by the presence of a bromoethyl group attached to an aniline moiety, serves as a versatile intermediate in various industrial and academic applications. Its unique structural features make it valuable for constructing complex molecules, particularly in medicinal chemistry and materials science.

The chemical properties of N-(2-Bromoethyl)-aniline include a molecular formula of C8H10BrN and a molecular weight of 200.08 g/mol. The compound typically appears as a pale yellow to brown liquid at room temperature, with moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane. The presence of both the bromoethyl group and the aniline moiety in its structure allows for diverse reactivity patterns, making it useful for nucleophilic substitution reactions and as a building block for more complex architectures.

One of the most significant applications of N-(2-Bromoethyl)-aniline 699-11-6 is in pharmaceutical research, where it serves as a key intermediate in the synthesis of various drug candidates. Researchers have utilized this compound in the development of molecules with potential biological activities, including kinase inhibitors and receptor modulators. The compound's ability to undergo further functionalization makes it particularly valuable in structure-activity relationship (SAR) studies, where medicinal chemists systematically modify molecular structures to optimize drug properties.

In materials science, N-(2-Bromoethyl)-aniline CAS 699-11-6 has found applications in the synthesis of advanced polymers and functional materials. The reactive bromine atom can participate in polymerization reactions or serve as an anchoring point for subsequent modifications. This has led to its use in creating specialty coatings, conductive polymers, and liquid crystal materials. Recent studies have explored its potential in organic electronics, where its derivatives show promise in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The synthesis and handling of N-(2-Bromoethyl)-aniline require careful consideration of reaction conditions and safety protocols. While not classified as hazardous under normal conditions, proper laboratory practices should always be followed when working with this compound. Researchers often employ inert atmospheres and controlled temperatures during reactions involving this intermediate to ensure optimal yields and purity.

From a commercial perspective, the market for N-(2-Bromoethyl)-aniline has shown steady growth in recent years, driven by increasing demand from pharmaceutical and specialty chemical industries. Manufacturers typically offer this compound in various purity grades, ranging from technical grade for industrial applications to high-purity versions for research purposes. The global supply chain for this chemical remains robust, with production facilities located in major chemical manufacturing regions worldwide.

Recent innovations in synthetic methodology have improved the production processes for N-(2-Bromoethyl)-aniline 699-11-6, resulting in higher yields and reduced environmental impact. Green chemistry approaches, including catalytic methods and solvent optimization, have been successfully applied to its synthesis. These advancements align with current industry trends toward sustainable chemical manufacturing and have made the compound more accessible to researchers and industrial users alike.

Quality control is paramount when working with N-(2-Bromoethyl)-aniline CAS No. 699-11-6. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to verify the identity and purity of commercial samples. These quality assurance measures ensure that researchers obtain consistent results in their applications and help maintain the compound's reputation as a reliable synthetic intermediate.

Looking toward future applications, scientists are exploring novel uses for N-(2-Bromoethyl)-aniline in emerging fields such as bioorthogonal chemistry and targeted drug delivery systems. The compound's unique reactivity profile makes it suitable for click chemistry applications, where selective and efficient reactions are required in complex biological environments. These cutting-edge applications highlight the continued relevance of this versatile chemical building block.

For researchers seeking detailed technical information about N-(2-Bromoethyl)-aniline 699-11-6, numerous scientific publications and patents describe its synthesis, properties, and applications. These resources provide valuable insights into reaction conditions, purification methods, and successful application case studies. Many of these references are available through major scientific databases and can serve as starting points for new research directions involving this compound.

In conclusion, N-(2-Bromoethyl)-aniline (CAS No. 699-11-6) represents an important tool in modern chemical research and industrial applications. Its combination of reactivity, versatility, and commercial availability ensures its continued use across multiple scientific disciplines. As research progresses and new applications emerge, this compound will likely maintain its position as a valuable intermediate in synthetic chemistry and materials development.

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